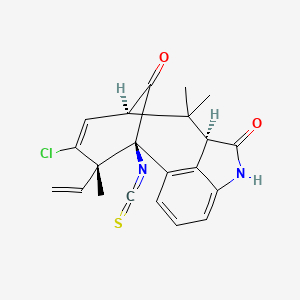

welwitindolinone C isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Welwitindolinone C isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C21H19ClN2O2S and its molecular weight is 398.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reversal of Multiple Drug Resistance

One of the most notable applications of welwitindolinone C isothiocyanate is its role as an MDR reversing agent. Research indicates that this compound can effectively inhibit P-glycoprotein, a membrane protein that contributes to drug efflux in cancer cells, thereby enhancing the cytotoxicity of various anticancer drugs. In studies, it has been shown to be more potent than traditional MDR reversing agents like verapamil, with effective doses as low as 0.1 μM in resistant MCF-7/ADR breast cancer cells .

Anticancer Activity

This compound has demonstrated significant anticancer properties beyond its MDR reversing capabilities. It disrupts microtubule formation in SK-OV-3 ovarian carcinoma cells, leading to cell cycle arrest and apoptosis . The compound's ability to induce cell death in cancer cells highlights its potential as a therapeutic agent.

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity. Studies have reported that it possesses antibacterial and antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study by Smith et al. (2005) detailed the total synthesis of N-methylthis compound and evaluated its biological activities. The study confirmed its efficacy as an MDR reversing agent and explored its mechanisms of action, providing insights into how it interacts with P-glycoprotein .

Case Study 2: Structure-Activity Relationship Studies

Research conducted by Zhang and Smith (2011) investigated the structure-activity relationships of various welwitindolinones, including N-methylthis compound. Their findings indicated that modifications to the isothiocyanate group significantly influenced the compound's ability to reverse MDR and disrupt microtubule dynamics in cancer cells .

Comparative Data Table

| Property | This compound | Verapamil |

|---|---|---|

| Mechanism | P-glycoprotein inhibition | P-glycoprotein inhibition |

| Effective Dose (μM) | 0.1 | Higher than 0.1 |

| Cancer Cell Lines Tested | MCF-7/ADR, SK-OV-3 | Various |

| Antimicrobial Activity | Yes | No |

Analyse Des Réactions Chimiques

Electrophilic Chlorination

The vinyl chloride moiety at C13 is introduced via selective electrophilic chlorination using MoCl₅. This reaction proceeds through hydrazone activation to prevent skeletal rearrangements.

Cycloaddition and Cyclization Reactions

The tetracyclic core is constructed via tandem alkylation–intramolecular Diels–Alder (IMDA) reactions and palladium-catalyzed enolate arylations.

Functional Group Transformations

Late-stage modifications include nitrene insertion and desulfurization to install the bridgehead isothiocyanate group.

Rearrangement Reactions

Chloronium-ion-induced semi-Pinacol rearrangements enable quaternary center formation.

| Reaction | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Semi-Pinacol rearrangement | Cl₂, H₂O, CHCl₃ | C8 quaternary center | Installs challenging stereochemistry via chloronium ion intermediates . |

Key Synthetic Challenges and Solutions

Propriétés

Formule moléculaire |

C21H19ClN2O2S |

|---|---|

Poids moléculaire |

398.9 g/mol |

Nom IUPAC |

(2S,3S,6R,8R)-4-chloro-3-ethenyl-2-isothiocyanato-3,7,7-trimethyl-10-azatetracyclo[6.6.1.12,6.011,15]hexadeca-1(15),4,11,13-tetraene-9,16-dione |

InChI |

InChI=1S/C21H19ClN2O2S/c1-5-20(4)14(22)9-12-17(25)21(20,23-10-27)11-7-6-8-13-15(11)16(18(26)24-13)19(12,2)3/h5-9,12,16H,1H2,2-4H3,(H,24,26)/t12-,16+,20+,21+/m0/s1 |

Clé InChI |

AVHUCHOOGRXBJM-CDHZIWFJSA-N |

SMILES isomérique |

C[C@]1(C(=C[C@H]2C(=O)[C@@]1(C3=C4[C@@H](C2(C)C)C(=O)NC4=CC=C3)N=C=S)Cl)C=C |

SMILES canonique |

CC1(C2C=C(C(C(C2=O)(C3=C4C1C(=O)NC4=CC=C3)N=C=S)(C)C=C)Cl)C |

Synonymes |

WC-NCS welwistatin welwitindolinone C isothiocyanate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.